Cas no 106910-77-4 ((R)-2-(Benzylamino)-3-hydroxypropanoic acid)
(R)-2-(Benzylamino)-3-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-(Benzylamino)-3-hydroxypropanoic acid
- (2R)-2-(benzylamino)-3-hydroxypropanoic acid
- D-N-BENZYLSERINE
- N-(phenylmethyl)-D-Serine
- D-Serine, N-(phenylmethyl)-
- LogP
- N-Benzyl-D-serine
- N-Benzyl-D serine
- N -(phenylmethyl)-D-serine
- CTSBUHPWELFRGB-SECBINFHSA-N
- DS-6049
- 106910-77-4
- SCHEMBL310937
- MFCD12198844
- AKOS016843864
- HY-W050784
- DTXSID10543337
- AB10356
- EN300-7209554
- (R)-2-(BenZylamino)-3-hydroxypropanoic acid (BZl-D-Ser-OH)
- CS-0043104
- (R)-2-(BENZYLAMINO)-3-HYDROXYPROPANOICACID
- 2(S)-Benzylamino-3-hydroxypropionic acid
-
- MDL: MFCD12198844
- Inchi: 1S/C10H13NO3/c12-7-9(10(13)14)11-6-8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2,(H,13,14)/t9-/m1/s1
- InChI Key: CTSBUHPWELFRGB-SECBINFHSA-N
- SMILES: OC[C@H](C(=O)O)NCC1C=CC=CC=1
Computed Properties
- Exact Mass: 195.09000
- Monoisotopic Mass: 195.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 69.6
Experimental Properties
- Flash Point: 199.1℃
- PSA: 69.56000
- LogP: 0.61260
(R)-2-(Benzylamino)-3-hydroxypropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM119333-5g |
D-N-Benzylserine |
106910-77-4 | 97% | 5g |
$186 | 2021-06-09 | |
| Chemenu | CM119333-10g |
D-N-Benzylserine |
106910-77-4 | 97% | 10g |
$307 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BM800-200mg |
(R)-2-(Benzylamino)-3-hydroxypropanoic acid |
106910-77-4 | 97% | 200mg |
68.0CNY | 2021-07-12 | |
| Chemenu | CM119333-5g |
D-N-Benzylserine |
106910-77-4 | 97% | 5g |
$*** | 2023-04-03 | |
| Chemenu | CM119333-10g |
D-N-Benzylserine |
106910-77-4 | 97% | 10g |
$*** | 2023-04-03 | |
| Apollo Scientific | OR470024-1g |
D-N-Benzylserine |
106910-77-4 | 97% | 1g |
£20.00 | 2025-02-20 | |
| Apollo Scientific | OR470024-5g |
D-N-Benzylserine |
106910-77-4 | 97% | 5g |
£59.00 | 2025-02-20 | |
| abcr | AB437776-1 g |
(R)-2-(Benzylamino)-3-hydroxypropanoic acid (Bzl-D-Ser-OH); . |
106910-77-4 | 1g |
€107.20 | 2023-06-16 | ||
| abcr | AB437776-5 g |
(R)-2-(Benzylamino)-3-hydroxypropanoic acid (Bzl-D-Ser-OH); . |
106910-77-4 | 5g |
€204.10 | 2023-06-16 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R846003-1g |
(R)-2-(Benzylamino)-3-hydroxypropanoic acid |
106910-77-4 | 97% | 1g |
300.60 | 2021-05-17 |
(R)-2-(Benzylamino)-3-hydroxypropanoic acid Suppliers
(R)-2-(Benzylamino)-3-hydroxypropanoic acid Related Literature
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on (R)-2-(Benzylamino)-3-hydroxypropanoic acid
Introduction to (R)-2-(Benzylamino)-3-hydroxypropanoic Acid (CAS No. 106910-77-4)
(R)-2-(Benzylamino)-3-hydroxypropanoic acid, with the CAS number 106910-77-4, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This chiral amino acid derivative has garnered considerable attention due to its versatile applications in drug development, enzyme inhibition, and synthetic biology. The compound's unique structural features, including a benzylamino group and a hydroxypropanoic acid backbone, make it a valuable building block for designing novel therapeutic agents.
The synthesis and characterization of (R)-2-(Benzylamino)-3-hydroxypropanoic acid have been extensively studied to optimize its production and purity. Advanced synthetic methodologies, such as asymmetric hydrogenation and enzymatic resolution, have been employed to achieve high enantiomeric purity. These techniques are crucial for ensuring that the final product meets the stringent requirements of pharmaceutical applications, where the stereochemistry of a compound can significantly influence its biological activity.
In recent years, research has highlighted the potential of (R)-2-(Benzylamino)-3-hydroxypropanoic acid as a key intermediate in the development of protease inhibitors. Proteases play a critical role in various physiological processes, and their inhibition is often a target in the treatment of diseases such as cancer, inflammation, and infectious disorders. The benzylamino group in this compound provides a suitable scaffold for designing molecules that can selectively bind to active sites of target proteases, thereby modulating their activity.
One of the most compelling aspects of (R)-2-(Benzylamino)-3-hydroxypropanoic acid is its role in peptidomimetics, which are synthetic analogs of natural peptides designed to mimic their biological functions while offering improved pharmacokinetic properties. The hydroxypropanoic acid moiety allows for easy conjugation with other functional groups, enabling the creation of complex molecular architectures. This flexibility has led to the development of peptidomimetics that exhibit enhanced stability and bioavailability compared to their peptide counterparts.
The pharmacological properties of derivatives of (R)-2-(Benzylamino)-3-hydroxypropanoic acid have been extensively evaluated in preclinical studies. These studies have demonstrated that compounds based on this scaffold can effectively inhibit target enzymes with high selectivity. For instance, research has shown that certain derivatives exhibit potent activity against matrix metalloproteinases (MMPs), which are enzymes involved in tissue degradation and implicated in conditions such as arthritis and cancer metastasis.
Furthermore, the use of computational chemistry and molecular modeling has been instrumental in understanding the interactions between (R)-2-(Benzylamino)-3-hydroxypropanoic acid derivatives and their biological targets. These tools have helped researchers identify key binding residues and optimize the design of inhibitors for improved efficacy. The integration of experimental data with computational predictions has accelerated the discovery process, leading to faster development cycles for new therapeutic agents.
The biocatalytic potential of (R)-2-(Benzylamino)-3-hydroxypropanoic acid has also been explored in recent studies. Enzymes such as transaminases and racemases have been utilized to produce enantiomerically pure forms of this compound, reducing the need for harsh chemical conditions and minimizing waste generation. This approach aligns with the growing emphasis on green chemistry principles, where sustainable methodologies are prioritized to reduce environmental impact.
In conclusion, (R)-2-(Benzylamino)-3-hydroxypropanoic acid (CAS No. 106910-77-4) represents a promising compound with diverse applications in pharmaceutical research and drug development. Its unique structural features make it an ideal candidate for designing novel therapeutic agents targeting various diseases. As research continues to uncover new synthetic strategies and pharmacological applications, this compound is poised to play an increasingly important role in the advancement of medicinal chemistry.
106910-77-4 ((R)-2-(Benzylamino)-3-hydroxypropanoic acid) Related Products
- 65491-01-2((2R)-2-(benzylamino)propanoic acid)
- 106910-76-3(2-(Benzylamino)-3-hydroxypropanoic acid)
- 17136-45-7((S)-(+)-N-Benzylserine)
- 123639-56-5(N-Benzyl-L-serine, Methyl Ester)
- 7585-47-9((2S)-2-(benzylamino)propanoic acid)
- 89384-50-9(D-Alanine, N-methyl-N-(phenylmethyl)-)
- 89915-96-8(Propanedioic acid, [methyl(phenylmethyl)amino]-)
- 201208-99-3(N-Benzyl-N-methyl-L-serine)
- 131110-76-4(methyl (2R)-2-(benzylamino)-3-hydroxy-propanoate)
- 63238-82-4(Bzl-N-Me-Ala-OH)